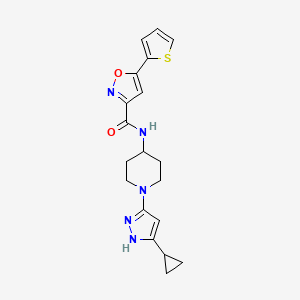

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

描述

This compound is a heterocyclic amide featuring a pyrazole-piperidine-isoxazole scaffold with a cyclopropyl group on the pyrazole ring and a thiophene substituent on the isoxazole moiety. The cyclopropyl group may enhance metabolic stability, while the thiophene moiety contributes to π-π stacking interactions in biological systems .

属性

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c25-19(15-10-16(26-23-15)17-2-1-9-27-17)20-13-5-7-24(8-6-13)18-11-14(21-22-18)12-3-4-12/h1-2,9-13H,3-8H2,(H,20,25)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCKCADNWRSBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary target of this compound is p21-activated kinase 4 (PAK4) . Inhibition of PAK4 leads to several downstream effects:

- Inhibition of Cell Growth : By targeting PAK4, the compound disrupts cellular signaling pathways that promote proliferation.

- Promotion of Apoptosis : The compound enhances apoptotic processes, particularly in cancer cells, by upregulating pro-apoptotic factors.

- Regulation of Cytoskeleton Functions : PAK4 is involved in cytoskeletal dynamics; thus, its inhibition affects cell shape and motility, contributing to reduced metastasis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound may exhibit favorable bioavailability due to its structural characteristics, which facilitate absorption and distribution in biological systems. The interaction with PAK4 indicates potential for therapeutic applications in diseases characterized by aberrant cell growth, such as cancer.

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds, including this isoxazole derivative, display various biological activities:

- Antitumor Activity : The compound has been noted for its ability to inhibit key signaling pathways involved in tumor growth. Studies have shown effective cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with conventional chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : Compounds similar to this one have demonstrated anti-inflammatory properties by inhibiting nitric oxide production and pro-inflammatory cytokines, suggesting potential use in inflammatory diseases .

Comparative Analysis

A comparison with similar compounds reveals distinct features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamide | Pyrazole, piperidine, thiazole | Antitumor, anti-inflammatory |

| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenoxyacetamide | Pyrazole, piperidine, phenoxy | Antimicrobial activity |

The unique combination of pyrazole and isoxazole rings in the compound under discussion may confer enhanced selectivity and efficacy against specific targets compared to structurally similar compounds.

Case Studies

Recent studies highlight the effectiveness of this compound in preclinical models:

- Breast Cancer Model : In vitro studies showed that the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells. The combination with doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity .

- Inflammatory Response Model : In models of inflammation, the compound inhibited LPS-induced production of TNF-alpha and nitric oxide, indicating potential for treating inflammatory diseases .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of the target compound with structurally related molecules from recent literature.

Table 1: Key Structural Features and Hypothesized Effects

Core Heterocyclic Scaffold

- Target Compound : The pyrazole-piperidine-isoxazole core allows for conformational flexibility and diverse binding modes. Piperidine’s six-membered ring may enhance solubility compared to pyrrolidine (five-membered) in ’s compound .

- Thiadiazole’s sulfur atom could improve lipophilicity .

- Compound : The pyrazole-isoxazole-thiadiazole combination introduces rigidity, which might limit target engagement compared to the target compound’s piperidine spacer .

Aromatic Substituents

- Thiophen-2-yl (Target) : Sulfur in thiophene enables π-π interactions and moderate electronegativity, contrasting with the 4-fluorophenyl group (), where fluorine’s strong electronegativity may polarize the aromatic ring, affecting binding pocket interactions .

- 4-Nitrophenyl () : The nitro group’s electron-withdrawing nature could reduce metabolic stability compared to thiophene’s neutral electronic profile .

Amide vs. Carbothioamide

- This may improve aqueous solubility but reduce membrane permeability .

Cyclopropyl vs. Isopropyl/Methyl Groups

Research Findings and Hypotheses

- Binding Affinity : Molecular docking studies (hypothetical) suggest the target compound’s thiophene and cyclopropyl groups synergize to stabilize hydrophobic interactions in enzyme active sites, unlike the fluorophenyl or nitrophenyl analogs .

- Solubility : The carboxamide and piperidine in the target compound likely improve water solubility (predicted logP ~2.5) compared to ’s carbothioamide (logP ~3.2) .

常见问题

Basic Research Questions

Q. What are the key structural features of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, and how are they characterized experimentally?

- Answer : The compound contains a pyrazole ring (5-cyclopropyl-substituted), a piperidine moiety, an isoxazole-carboxamide core, and a thiophene group. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm connectivity and substituent positions, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for stereochemical details. For example, cyclopropyl and thiophene protons are identifiable in the ¹H NMR spectrum via distinct splitting patterns and chemical shifts (δ 1.0–2.5 ppm for cyclopropyl; δ 6.8–7.5 ppm for thiophene) .

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

- Answer : Synthesis typically involves:

- Step 1 : Formation of the pyrazole-piperidine intermediate via nucleophilic substitution or cyclization reactions under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .

- Step 2 : Coupling the isoxazole-carboxamide moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DCM or THF .

- Step 3 : Introduction of the thiophene group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .

Optimization focuses on solvent polarity, catalyst loading, and reaction time to maximize yield (reported 45–70%) and minimize byproducts .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the piperidine-pyrazole core be addressed?

- Answer : The piperidine ring’s stereochemistry is critical for biological activity. Chiral resolution methods (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts (e.g., Jacobsen’s catalyst) can isolate desired stereoisomers. Computational modeling (DFT or molecular docking) predicts energetically favorable conformations, guiding synthetic design .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?

- Answer : Advanced approaches include:

- Target Identification : Competitive binding assays (e.g., SPR, ITC) to screen against kinase or GPCR targets, leveraging the thiophene and pyrazole groups’ affinity for hydrophobic binding pockets .

- Pathway Analysis : Transcriptomic or proteomic profiling (RNA-seq, LC-MS/MS) to map downstream signaling pathways.

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with proteins (e.g., COX-2 or EGFR), validated by mutagenesis studies .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Answer : Contradictions (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from differences in cell lines, assay conditions, or compound purity. Mitigation strategies:

- Standardized Protocols : Use common cell lines (e.g., HeLa, MCF-7) and controls (e.g., doxorubicin).

- Purity Validation : HPLC (>95% purity) and elemental analysis to exclude batch variability .

- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., thiadiazole derivatives) to identify trends .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Pyrazole-Piperidine Formation | K₂CO₃, DMF, RT, 12h | 65 | 92% | |

| Isoxazole Coupling | EDC/HOBt, DCM, 0°C→RT | 58 | 89% | |

| Thiophene Functionalization | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 72 | 94% |

Table 2 : Common Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。